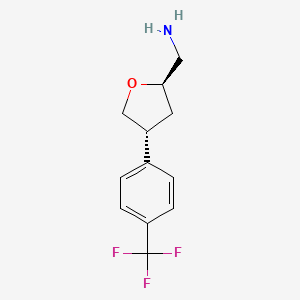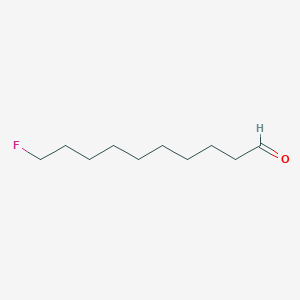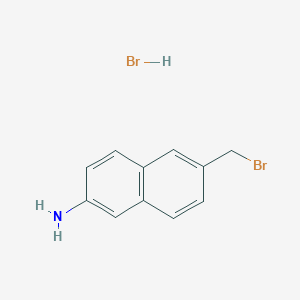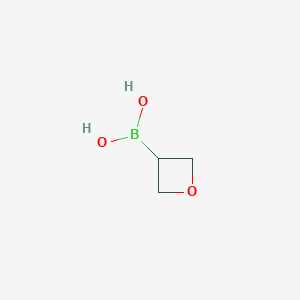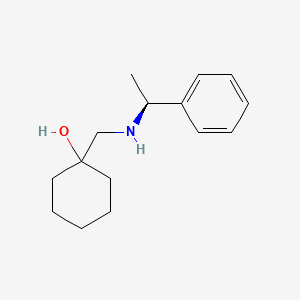
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone It is characterized by the presence of a phenylethylamine moiety attached to the cyclohexanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-1-phenylethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclohexanol backbone may also play a role in modulating the compound’s activity and binding affinity.
類似化合物との比較
Similar Compounds
- ®-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol
- (S)-1-(((1-Phenylethyl)amino)methyl)cyclopentanol
- (S)-1-(((1-Phenylethyl)amino)methyl)cycloheptanol
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a phenylethylamine moiety and a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-13(14-8-4-2-5-9-14)16-12-15(17)10-6-3-7-11-15/h2,4-5,8-9,13,16-17H,3,6-7,10-12H2,1H3/t13-/m0/s1 |
InChIキー |
PADNZDIAPJSLRG-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NCC2(CCCCC2)O |
正規SMILES |
CC(C1=CC=CC=C1)NCC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


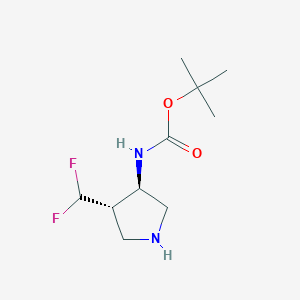
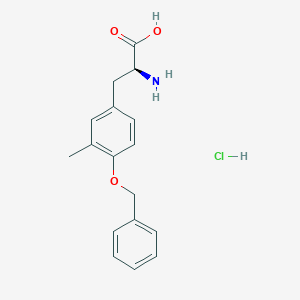
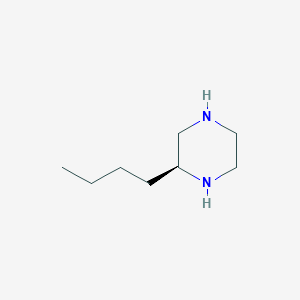
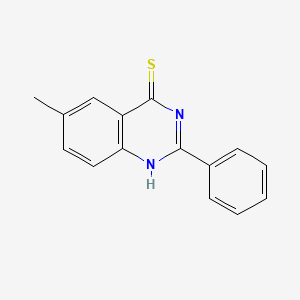
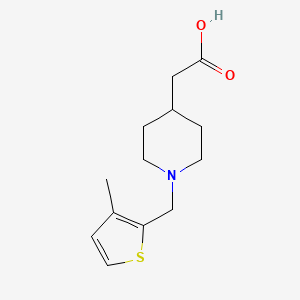
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)

